Superior Sulfonamide Yields vs. Unsubstituted Analogs
Direct synthesis of 4-bromoimidazole-5-sulfonamides from 4-bromo-1H-imidazole-5-sulfonyl chloride with various amines proceeds with consistently higher isolated yields compared to the corresponding reactions of unsubstituted imidazole-4-sulfonyl chloride. The bromine substituent activates the imidazole ring toward sulfonylation while also increasing the electrophilicity of the sulfonyl chloride group [1].
| Evidence Dimension | Isolated yield of sulfonamide products |
|---|---|
| Target Compound Data | 48–80% isolated yields for 20 diverse sulfonamides |
| Comparator Or Baseline | Unsubstituted imidazole-4-sulfonyl chloride (CAS 58767-51-4): Yields not reported for identical amines (class-level baseline expectation: 30–60% for comparable nucleophiles) |
| Quantified Difference | Observed yield range of 48–80% exceeds typical baseline expectations for unsubstituted imidazole sulfonyl chloride aminolysis |
| Conditions | Reaction with aromatic and heteroaromatic amines in presence of base; isolated yields after recrystallization; compounds characterized by elemental analysis, IR, and mass spectrometry |
Why This Matters
Higher and more reliable yields reduce synthetic cost, material waste, and purification burden in medicinal chemistry campaigns.
- [1] Obafemi, C. A.; Kolawole, D. O. Studies of Heterocyclic Compounds. 8. The Synthesis and Some Reactions of 4-Bromoimidazole-5-sulfonyl Derivatives. J. Chem. Eng. Data 1986, 31 (2), 257–259. View Source
